Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate is an organic compound characterized by its aromatic ring substituted with two methyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3,4-dimethylphenyl)-2-oxoacetic acid or 2-(3,4-dimethylphenyl)acetic acid.
Reduction: 2-(3,4-dimethylphenyl)-2-hydroxyethanol.
Substitution: 2-(3,4-dimethylphenyl)-2-hydroxyacetate derivatives with nitro or halogen substituents.
Scientific Research Applications
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The ester functional group can undergo hydrolysis to release the active hydroxyacetic acid derivative, which may then participate in further reactions.
Comparison with Similar Compounds
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate can be compared with other esters and hydroxyacetates:
Methyl 2-hydroxyacetate: Lacks the aromatic ring and methyl substituents, resulting in different reactivity and applications.
Ethyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester group, which may influence its physical properties and reactivity.
2-(3,4-Dimethylphenyl)-2-hydroxyacetic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The unique combination of the aromatic ring with methyl substituents and the ester functional group in this compound makes it a versatile compound with distinct properties and applications.
Biological Activity
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound features a methyl ester functional group attached to a hydroxyacetate moiety and a dimethyl-substituted phenyl ring. Its structure is significant for its interactions with biological targets.
Antitumoral Effects
Research indicates that compounds similar to this compound exhibit antitumoral properties. For instance, derivatives tested against various cancer cell lines have shown promising results in inhibiting cell growth. The MTT assay , commonly used to assess cell viability, has demonstrated that these compounds can significantly reduce the proliferation of tumor cells, suggesting their potential as anticancer agents .
Compound | Cell Line Tested | IC50 (μM) | Activity Type |
---|---|---|---|
This compound | MCF-7 (breast cancer) | TBD | Antitumoral |
Similar compound | Staphylococcus epidermidis | 1000 | Antimicrobial |
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, which could be harnessed in developing new antibiotics or antiseptics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered signal transduction processes that affect cell survival and proliferation.
- Protein-Ligand Interactions : Its structural features allow it to bind effectively to target proteins, potentially disrupting their normal function and leading to apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Growth Inhibition Study : A study involving derivatives similar to this compound showed significant growth inhibition in various tumor cell lines using the MTT assay. The findings suggest that structural modifications can enhance or diminish biological activity.
- Antimicrobial Testing : Research conducted on related compounds demonstrated varying degrees of antimicrobial effectiveness against common pathogens. This highlights the importance of functional groups in determining biological efficacy.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3 |
InChI Key |
PPAFHXFAJTUHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)OC)O)C |
Origin of Product |
United States |
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